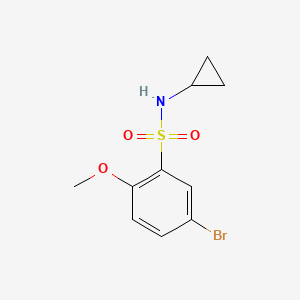

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

CAS No.: 914302-35-5

Cat. No.: VC2023871

Molecular Formula: C10H12BrNO3S

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914302-35-5 |

|---|---|

| Molecular Formula | C10H12BrNO3S |

| Molecular Weight | 306.18 g/mol |

| IUPAC Name | 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |

| Standard InChI Key | UMVXZMYOHRGQIY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 |

Introduction

Chemical Identity and Structural Features

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is characterized by its distinct chemical structure, which combines several functional groups that contribute to its biological activity. The compound has been assigned two CAS numbers in the literature: 914302-35-5 and 1000339-35-4, potentially reflecting slight discrepancies in reported identifiers. It possesses a molecular formula of C10H12BrNO3S and a molecular weight of approximately 306.18 g/mol. The structure features a brominated benzene ring with a methoxy group at the ortho position relative to the sulfonamide group, while the sulfonamide is linked to a cyclopropyl moiety. This specific arrangement of functional groups enables the compound to interact with hydrophobic pockets in target proteins, as evidenced by crystallographic studies.

Structural Characterization

The chemical structure can be further defined through its various identifiers and representations. Its standard IUPAC name is 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, while its canonical SMILES notation is represented as COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2. The standard InChI notation for this compound is InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3, with an InChIKey of UMVXZMYOHRGQIY-UHFFFAOYSA-N. These notations provide unambiguous identification of the compound in chemical databases and literature. The bromine atom at position 5 of the benzene ring plays a crucial role in the compound's binding properties, particularly through potential halogen bonding interactions .

Related Compounds

This compound belongs to a broader family of sulfonamides with structural similarity to 5-bromo-2-methoxybenzenesulfonamide (CAS: 8317967), which lacks the cyclopropyl group . Another related compound is N-(2-bromo-5-methoxybenzyl)cyclopropanamine (CAS: 1094755-37-9), which contains a similar basic structure but with different functional group arrangements. These structural relatives provide context for understanding the specific properties and activities of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide within its chemical class. The presence of the cyclopropyl group in particular distinguishes this compound from other similar sulfonamides and contributes to its specific biological activities.

Physical and Chemical Properties

The physical properties of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide play a significant role in determining its behavior in various applications. The compound has a melting point range of 134-136°C, which is important for verifying its purity and identity . Its boiling point is significantly higher at approximately 428.87°C at 760 mmHg, indicating strong intermolecular forces likely due to the presence of polar functional groups . With a density of 1.664 g/cm³, the compound is considerably denser than water, which is typical for compounds containing heavy atoms such as bromine . These physical properties provide important information for handling, purification, and formulation of the compound.

Solubility and Partition Properties

The lipophilicity of this compound, as indicated by its calculated LogP value of 3.37010, suggests moderate lipophilicity and potential membrane permeability . This property is particularly important for drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The polar surface area (PSA) of 63.78000 indicates the sum of surfaces of polar atoms in the molecule, which affects its ability to permeate cell membranes . The refractive index of 1.626 provides information about the compound's optical properties . These parameters collectively contribute to understanding the compound's behavior in biological systems and its potential as a drug candidate.

Spectroscopic Properties

The spectroscopic properties of this compound, including its exact mass of 304.97200, provide valuable information for its identification and characterization using mass spectrometry . The compound's specific structural features, including the bromine atom and sulfonamide group, create characteristic patterns in various spectroscopic analyses, which are essential for confirming its identity and purity. This data is particularly important for quality control in research applications where structural confirmation is critical. The spectral properties also allow for the monitoring of reactions involving this compound and the verification of its presence in complex mixtures.

Synthesis and Applications in Organic Chemistry

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide serves as a versatile intermediate in various synthetic pathways, particularly in the field of organic chemistry. The compound functions as a building block for constructing complex molecules, including natural products and pharmaceuticals. Its utility in synthesis stems from the presence of multiple reactive functional groups that can be selectively manipulated to form new bonds. The bromine atom, in particular, provides a handle for various cross-coupling reactions, while the sulfonamide group can participate in numerous transformations. These characteristics make the compound valuable in the synthesis of structurally diverse molecules with potential biological activities.

Role in Photoredox Catalysis

This compound has demonstrated utility in photoredox catalytic reactions, which have emerged as powerful tools in modern organic synthesis. These reactions employ light energy to facilitate chemical transformations under mild conditions. The use of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in such reactions highlights its potential in facilitating radical cascades, which are crucial for the synthesis of complex natural products. The ability of this compound to participate in such reactions under mild conditions offers significant advantages for constructing complex molecular frameworks that would be challenging to achieve using conventional methods. This application demonstrates the compound's versatility beyond its direct biological activities.

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups. The brominated aromatic ring can undergo various coupling reactions, while the sulfonamide moiety can be involved in nucleophilic substitution reactions. The methoxy group provides a potential vector for compound growth and modification . Understanding these reactivity patterns is essential for effectively utilizing this compound in organic synthesis and medicinal chemistry applications. The compound's ability to form specific interactions, such as hydrogen bonds through the sulfonamide group and halogen bonding through the aromatic bromine, contributes to its value in drug discovery efforts targeting protein-protein interactions .

Biological Activity and Medicinal Chemistry Applications

The primary biological significance of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide lies in its ability to bind to WDR5 (WD Repeat-Containing Protein 5) and disrupt protein-protein interactions involving this important scaffold protein . WDR5 is a critical component of several protein complexes involved in chromatin regulation and gene expression, including the MLL1/SET complex responsible for histone methylation . The compound has been investigated for its potential to disrupt the interaction between WDR5 and MYC, an important oncogenic transcription factor frequently deregulated in human cancers . This specific protein-protein interaction has emerged as a promising target for cancer therapy, making compounds that can effectively disrupt it of significant interest in oncology research.

WDR5-MYC Interaction Inhibition

WDR5 has been identified as a critical cofactor required for the recruitment of MYC to its target genes . The interaction between these proteins occurs at the WBM (WDR5-binding motif) site of WDR5, which binds to a conserved region of MYC known as MYC box IIIb (MbIIIb) . Through structural studies, it has been revealed that 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide and related compounds can bind to this site and disrupt the WDR5-MYC interaction . Key interactions responsible for compound binding include a hydrogen bond from an oxygen of the sulfonamide to the backbone NH of ASN225 and a halogen bonding interaction from the aromatic bromine to the carbonyl of TRP273 . These molecular interactions form the basis for the compound's ability to interfere with the WDR5-MYC protein complex formation.

Cancer Research Applications

The inhibition of MYC-driven tumors represents a significant challenge in cancer drug discovery, and compounds targeting the WDR5-MYC interaction offer a promising approach . Research has shown that disrupting this interaction can impact MYC localization to chromatin, thereby affecting its ability to drive tumorigenesis . Experimental evidence indicates that blocking the WDR5-MYC interaction can lead to tumor regression in animal models, suggesting therapeutic potential . The development of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide and structurally related compounds represents an important advance in this field, providing chemical tools to study the biological consequences of disrupting this interaction and potential starting points for drug development .

Structure-Activity Relationships

Structure-activity relationship studies involving 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide have contributed to understanding the key molecular features required for effective binding to WDR5 . The compound was identified as part of a broader series of bi-aryl sulfonamides through high-throughput screening and subsequent structure-guided design . These studies revealed that the key structural elements contributing to binding include the sulfonamide group, which forms important hydrogen bonding interactions, and the bromine substituent, which participates in halogen bonding . This information has guided the development of structurally related compounds with improved properties, illustrating the compound's value as a chemical probe and potential therapeutic lead .

Physical Data and Properties

The comprehensive physical and chemical properties of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide are essential for its characterization and application in various research contexts. Table 1 summarizes these key properties based on the available data.

Table 1: Physical and Chemical Properties of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

These properties provide a comprehensive profile of the compound and are essential for researchers working with this molecule. The melting point range serves as an important criterion for verifying purity, while parameters like LogP and PSA offer insights into the compound's potential behavior in biological systems . The storage recommendation to "Keep Cold" indicates that the compound may be susceptible to degradation at elevated temperatures, an important consideration for maintaining sample integrity in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume